molecular formula C6H12O6 B118783 D-Glucose-1-13C CAS No. 40762-22-9

D-Glucose-1-13C

Cat. No.: B118783
CAS No.: 40762-22-9
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-USBRANDWSA-N
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Description

D-Glucose-1-13C: is a labeled form of glucose where the carbon-1 position is enriched with the carbon-13 isotope. This isotopic labeling allows for the tracing of the carbon atom in various biochemical and chemical processes. The molecular formula of this compound is C6H12O6, and it has a molar mass of 180.16 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

D-Glucose-1-13C plays a significant role in biochemical reactions. It is used to predict the primary reaction mechanism in pyrolysis of glucose . It also helps in studying the C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using a Ni−MgO−ZnO catalyst . The enzymes and proteins it interacts with include hexokinase and glucose-6-phosphate dehydrogenase, which are key enzymes in the glycolysis and pentose phosphate pathways, respectively .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by providing a source of energy and serving as a precursor for other biomolecules . It impacts cell signaling pathways, gene expression, and cellular metabolism, primarily through its role in glycolysis and the tricarboxylic acid (TCA) cycle .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to enzymes such as hexokinase, leading to its phosphorylation and subsequent conversion into glucose-6-phosphate . This process can influence gene expression and enzyme activity, thereby affecting the overall metabolic profile of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability allows for long-term studies of cellular function in both in vitro and in vivo studies . Over time, this compound is metabolized and incorporated into various metabolic pathways, providing valuable information about the temporal dynamics of these processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Lower doses are typically used to trace metabolic pathways, while higher doses can lead to changes in metabolic fluxes and potentially toxic effects . The specific effects can vary depending on the animal model and the specific experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through glycolysis and the TCA cycle . It interacts with enzymes such as hexokinase in the glycolysis pathway and isocitrate dehydrogenase in the TCA cycle . It can also affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through glucose transporters, such as GLUT1 . It can be localized in various cellular compartments depending on the cell’s metabolic state and the specific transporters expressed .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It is primarily found in the cytosol, where glycolysis occurs . It can also be directed to the mitochondria for oxidation in the TCA cycle . The localization of this compound can be influenced by various factors, including cellular energy status and the presence of specific targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucose-1-13C can be synthesized through the chemical reaction of D-glucose with carbon-13 labeled reagents. One common method involves the use of carbon-13 labeled formaldehyde in the presence of a base to introduce the carbon-13 isotope at the carbon-1 position of glucose .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose using microorganisms that have been genetically modified to incorporate carbon-13 into the glucose molecule. This method ensures a high yield and isotopic purity of the labeled glucose .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: D-Glucose-1-13C is unique in that it specifically labels the carbon-1 position, making it particularly useful for studies focused on the initial steps of glucose metabolism. This specificity allows researchers to gain detailed insights into the biochemical pathways involving the carbon-1 position of glucose .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-USBRANDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484451
Record name D-Glucose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40762-22-9
Record name D-Glucose-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using D-Glucose-1-¹³C in metabolic studies?

A1: D-Glucose-1-¹³C serves as a valuable isotopic tracer in metabolic research. Its structure is identical to naturally occurring glucose, except for a carbon-13 atom replacing carbon-12 at position 1. When organisms consume D-Glucose-1-¹³C, it is metabolized through established biochemical pathways. Researchers can then trace the ¹³C label's incorporation into downstream metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the elucidation of metabolic pathways, the identification of metabolic intermediates, and the quantification of metabolic fluxes.

Q2: How does D-Glucose-1-¹³C help determine if a compound is synthesized via the mevalonate pathway?

A2: The mevalonate pathway is a crucial metabolic route for synthesizing isoprenoids, a diverse class of compounds including cholesterol and steroid hormones. D-Glucose-1-¹³C feeding experiments, coupled with ¹³C-NMR analysis, can confirm if a compound is synthesized through this pathway. [, ] Specifically, the incorporation pattern of ¹³C into the final compound provides crucial evidence. For example, in a study on the mite Carpoglyphus lactis, researchers found ¹³C atoms at specific positions (2, 4, 6, and 8-10) within the alarm pheromone neral after feeding the mites with D-Glucose-1-¹³C. This specific labeling pattern confirmed neral's biosynthesis via the mevalonate pathway. []

Q3: Can you provide an example of how D-Glucose-1-¹³C is used to study sugar transport in plants?

A3: In grapevines (Vitis sp.), D-Glucose-1-¹³C helped demonstrate the potential for sugar loss from berries and a retrieval mechanism in pedicels. [] Researchers infused D-Glucose-1-¹³C into attached berries and observed its movement. The detection of ¹³C enrichment in pedicels, but not in peduncles or leaves, indicated a localized sugar retrieval system within the pedicels. This finding was further supported by the expression of sugar transporter genes and the localization of the sucrose transporter SUC27 in pedicel xylem parenchyma cells.

Q4: Beyond metabolic pathway elucidation, are there other applications of D-Glucose-1-¹³C?

A4: Yes, D-Glucose-1-¹³C finds use in studying the Maillard reaction, a complex series of reactions between reducing sugars like glucose and amino acids. [] By using D-Glucose-1-¹³C and analyzing the position of the ¹³C label in the resulting Maillard reaction products, researchers can gain insights into the reaction mechanisms and identify key intermediates. This knowledge is crucial for understanding flavor and color development in food chemistry and potential implications for human health.

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